molecular formula C10H14N2O5 B12790484 2',3'-Dideoxy-5-hydroxymethyluridine CAS No. 132820-97-4

2',3'-Dideoxy-5-hydroxymethyluridine

Cat. No.: B12790484
CAS No.: 132820-97-4
M. Wt: 242.23 g/mol
InChI Key: VHXARUOSXFGXBA-JGVFFNPUSA-N
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Description

2’,3’-Dideoxy-5-hydroxymethyluridine is a nucleoside analogue that has garnered significant interest in the field of medicinal chemistry. This compound is structurally similar to naturally occurring nucleosides but lacks the 2’ and 3’ hydroxyl groups on the ribose ring, which is replaced by a hydroxymethyl group at the 5’ position. This structural modification imparts unique properties to the compound, making it a valuable tool in antiviral research, particularly in the development of treatments for HIV.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dideoxy-5-hydroxymethyluridine typically begins with 5-methyluridine or uridine as starting materials. One common synthetic route involves the dehydrogenation and deoxygenation of these starting materials to introduce the 2’,3’-dideoxy functionality. The reaction conditions often include the use of strong bases and elevated temperatures to facilitate these transformations .

Industrial Production Methods

Industrial production of 2’,3’-Dideoxy-5-hydroxymethyluridine follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dideoxy-5-hydroxymethyluridine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to study its mechanism of action.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted analogues of 2’,3’-Dideoxy-5-hydroxymethyluridine, which are often evaluated for their antiviral properties. These analogues can exhibit different levels of activity and toxicity, making them valuable for structure-activity relationship studies .

Scientific Research Applications

2’,3’-Dideoxy-5-hydroxymethyluridine has a wide range of scientific research applications:

Mechanism of Action

The primary mechanism of action of 2’,3’-Dideoxy-5-hydroxymethyluridine involves the inhibition of viral reverse transcriptase. By incorporating into the viral DNA, the compound terminates the elongation process, preventing the virus from replicating. This action is facilitated by the structural similarity of the compound to natural nucleosides, allowing it to be recognized and incorporated by the viral enzyme .

Comparison with Similar Compounds

Similar Compounds

    2’,3’-Dideoxyuridine: Lacks the hydroxymethyl group at the 5’ position.

    2’,3’-Dideoxy-3’-fluorothymidine: Contains a fluorine atom at the 3’ position.

    3’-Azido-2’,3’-dideoxyuridine: Features an azido group at the 3’ position.

Uniqueness

2’,3’-Dideoxy-5-hydroxymethyluridine is unique due to the presence of the hydroxymethyl group at the 5’ position, which enhances its antiviral activity and reduces toxicity compared to other nucleoside analogues. This structural feature allows for better interaction with the viral reverse transcriptase enzyme, making it a potent inhibitor .

Properties

CAS No.

132820-97-4

Molecular Formula

C10H14N2O5

Molecular Weight

242.23 g/mol

IUPAC Name

5-(hydroxymethyl)-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O5/c13-4-6-3-12(10(16)11-9(6)15)8-2-1-7(5-14)17-8/h3,7-8,13-14H,1-2,4-5H2,(H,11,15,16)/t7-,8+/m0/s1

InChI Key

VHXARUOSXFGXBA-JGVFFNPUSA-N

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)CO

Canonical SMILES

C1CC(OC1CO)N2C=C(C(=O)NC2=O)CO

Origin of Product

United States

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